![molecular formula C17H14N4O3 B3125147 N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-89-2](/img/structure/B3125147.png)
N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
Overview
Description
“N-(3-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In one study, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds are diverse. For instance, an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction, has been described .
Scientific Research Applications
Molecular Structure and Bonding
The compound shows complex molecular interactions and structural characteristics. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, a structurally related compound, forms complex sheets through a combination of hydrogen bonds, indicating intricate molecular behavior and potential for forming unique molecular structures. The presence of N-H...N, N-H...O, and C-H...O hydrogen bonds play a crucial role in the molecule's architecture, potentially leading to unique chemical properties and applications in materials science or molecular engineering (Portilla et al., 2007).
Antitumor Activity
Compounds with similar structural features have shown selective cytotoxicity against tumorigenic cell lines, indicating potential use in cancer research and drug development. For example, derivatives of benzothiazole have been designed to improve biological stability and have exhibited significant inhibitory effects on tumor growth in vivo, suggesting that similar compounds could serve as potent antitumor agents (Yoshida et al., 2005).
Carbonic Anhydrase Inhibition
Novel metal complexes of heterocyclic sulfonamide derivatives, structurally related to the queried compound, have shown strong inhibitory properties against carbonic anhydrase isoenzymes. This suggests potential applications in treating conditions associated with altered carbonic anhydrase activity, such as glaucoma, epilepsy, or mountain sickness (Büyükkıdan et al., 2013).
Antimicrobial Activity
Derivatives structurally related to the compound have been synthesized and evaluated for antimicrobial activities, showing promising results against pathogens like Mycobacterium tuberculosis. This indicates potential for the development of new antimicrobial agents to combat resistant strains of bacteria (Nayak et al., 2016).
properties
IUPAC Name |
N-(3-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-12-4-2-5-14(10-12)19-17(22)13-6-7-15(16(11-13)21(23)24)20-9-3-8-18-20/h2-11H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXSCJWPHSXLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205937 | |
Record name | N-(3-Methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
321570-89-2 | |
Record name | N-(3-Methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321570-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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